molecular formula C16H17N5O2S B2807858 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1705312-78-2

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2807858
CAS No.: 1705312-78-2
M. Wt: 343.41
InChI Key: JAQZWVDTVMCZBT-UHFFFAOYSA-N
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Description

The compound N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide features a benzothiadiazole core fused to a benzene ring, substituted at position 5 with a carboxamide group. The pyrazole moiety at position 4 of the benzothiadiazole is further functionalized at its N-1 position with an oxan-4-ylmethyl (tetrahydropyranylmethyl) group. The oxan-4-ylmethyl substituent may improve solubility or pharmacokinetic properties due to its oxygen-containing tetrahydropyran ring.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-16(12-1-2-14-15(7-12)20-24-19-14)18-13-8-17-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQZWVDTVMCZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Benzothiadiazole sulfur atom : Oxidizing agents like H₂O₂ or mCPBA convert the thiadiazole sulfur to sulfoxide or sulfone derivatives .

  • Pyrazole ring : Strong oxidants (e.g., KMnO₄ in acidic conditions) cleave the pyrazole ring to form carboxylic acid derivatives .

  • Tetrahydropyran (oxane) group : Ozonolysis or catalytic oxidation (e.g., RuO₄) opens the oxane ring, yielding diols or ketones .

Table 1: Oxidation Pathways

SiteReagent/ConditionsMajor Product(s)
BenzothiadiazoleH₂O₂, 0°C, CH₂Cl₂Sulfoxide derivative
PyrazoleKMnO₄, H₂SO₄, 80°C5-Carboxylic acid analog
OxaneO₃, then Zn/H₂O4-(Hydroxymethyl)pyrazole side chain

Reduction Reactions

Selective reduction depends on the reagent:

  • Benzothiadiazole core : Catalytic hydrogenation (H₂, Pd/C) reduces the heteroaromatic ring to a dihydro intermediate .

  • Amide group : LiAlH₄ reduces the carboxamide to a primary amine .

  • Oxane ring : BH₃·THF selectively reduces ester groups (if present) without affecting the heterocycles .

Table 2: Reduction Outcomes

Target SiteReagent/ConditionsProduct
Benzothiadiazole10% Pd/C, H₂ (1 atm), EtOHDihydrobenzothiadiazole
CarboxamideLiAlH₄, THF, refluxN-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}amine
Oxane substituentBH₃·THF, 0°C → RTAlcohol derivatives (if applicable)

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

  • Pyrazole C4 : Bromination (Br₂, FeBr₃) or nitration (HNO₃/H₂SO₄) occurs regioselectively at the electron-rich pyrazole ring .

  • Benzothiadiazole C5 : SNAr reactions with amines or thiols replace the carboxamide group under basic conditions .

Table 3: Substitution Examples

Reaction TypeConditionsNew Group Introduced
BrominationBr₂ (1 eq), FeBr₃, CHCl₃, 25°C-Br at pyrazole C4
AminolysisNH₃ (aq), K₂CO₃, DMF, 100°C-NH₂ at benzothiadiazole C5

Ring-Opening and Rearrangements

  • Oxane ring : Acidic hydrolysis (HCl, H₂O) cleaves the tetrahydropyran, yielding a diol intermediate that cyclizes to form γ-lactones .

  • Benzothiadiazole : Thermal decomposition (>200°C) releases SO₂, forming a benzodiazepine analog .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–S bond cleavage in the benzothiadiazole, generating aryl radicals that dimerize or trap solvents .

  • Oxane ring contraction via Norrish-type pathways, producing furan derivatives .

Key Mechanistic Insights

  • Steric effects : The oxane-methyl group hinders electrophilic attack at pyrazole C3, directing substitutions to C4 .

  • Electronic factors : The electron-deficient benzothiadiazole activates the carboxamide for nucleophilic substitution .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions at benzothiadiazole C5 by stabilizing transition states .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a distinctive structure comprising a benzothiadiazole core, a pyrazole ring, and an oxan moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
  • Synthesis of Benzothiadiazole : This can be synthesized via cyclization reactions involving thiourea derivatives.
  • Coupling Reactions : The final product is obtained by coupling the synthesized intermediates.

Table 1: Key Steps in Synthesis

StepReaction TypeDescription
1Pyrazole FormationReaction of hydrazine with β-diketone
2Benzothiadiazole SynthesisCyclization involving thiourea derivatives
3CouplingReaction with appropriate coupling agents

Medicinal Chemistry

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide has shown promise as a scaffold for drug design. Its ability to interact with various biological targets makes it a candidate for developing therapeutics for diseases such as cancer and inflammatory disorders. Notably, compounds in this class have been explored for their potential as selective androgen receptor modulators (SARMs) .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore new chemical reactions and mechanisms, facilitating the development of novel compounds with desired properties.

Material Science

The distinct chemical properties of this compound make it suitable for applications in material science. It can be utilized in the development of new materials such as polymers and coatings due to its stability and reactivity .

Case Study 1: Drug Development

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the benzothiadiazole core enhance binding affinity to androgen receptors, leading to improved therapeutic effects .

Case Study 2: Material Innovations

In material science applications, researchers have utilized this compound to develop light-sensitive materials for optical devices. The incorporation of the pyrazole and benzothiadiazole moieties has resulted in materials that exhibit unique photophysical properties, making them suitable for use in sensors and memory devices .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzothiadiazole core distinguishes the target compound from analogues with other heterocycles:

  • 1,3,4-Thiadiazoles (): These derivatives exhibit antimicrobial activity against E. coli and C. albicans, suggesting that the sulfur atom in the target’s benzothiadiazole may similarly contribute to bioactivity .
  • Isoxazole and oxadiazole derivatives (): Electron-rich heterocycles like isoxazole may reduce metabolic stability compared to benzothiadiazole, which is more resistant to oxidation .

Substituent Effects

Table 1: Substituent Comparison of Pyrazole-Based Derivatives
Compound Substituent at Pyrazole N-1 Key Functional Groups Molecular Implications Reference
Target Compound Oxan-4-ylmethyl Benzothiadiazole-5-carboxamide Enhanced solubility via ether oxygen
Compound 4-Fluorobenzyl Isoxazole-5-carboxamide Increased lipophilicity (fluorine)
(Compound 1) 4-Methoxyphenyl Pyrazole-1-carboximidamide Hydrogen-bonding potential (methoxy)
Compound 4-Chlorophenyl Thiazolidinone, methylbenzamide Electrophilic chlorine for binding

The oxan-4-ylmethyl group in the target compound provides steric bulk and a hydrogen-bond-accepting ether oxygen, contrasting with halogenated (e.g., 4-fluorobenzyl in ) or aryl (e.g., 4-methoxyphenyl in ) substituents. These differences could influence target selectivity or metabolic pathways.

Table 2: Reported Bioactivity of Analogous Compounds
Compound Source Core Heterocycle Tested Activity Results Reference
1,3,4-Thiadiazole Antimicrobial Active (MIC: 12.5–25 µg/mL)
Pyrazole-carbothioamide Molecular docking Hypothesized kinase inhibition
Oxadiazole-pyrazole Not reported Focus on synthetic methodology

The oxan-4-ylmethyl group may further modulate pharmacokinetics compared to simpler alkyl or aryl substituents.

Key Structural and Functional Insights

  • Electronic Effects : The benzothiadiazole core’s electron deficiency may enhance binding to electron-rich biological targets, unlike benzoxadiazoles or isoxazoles.
  • Synthetic Accessibility : Routes described for pyrazole-thiadiazole hybrids () could be adapted for the target compound, though the oxan-4-ylmethyl group may require specialized coupling reagents.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups: a tetrahydropyran ring , a pyrazole ring , and a benzothiadiazole moiety . Its molecular formula is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S with a molecular weight of approximately 369.5 g/mol. The presence of these rings suggests potential interactions with various biological targets.

The biological activity of this compound may involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
  • Receptor modulation : It could interact with receptors in the endocannabinoid system, potentially affecting pain perception and inflammation responses.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

Anticancer Activity

Research indicates that compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,1,3-benzothiadiazole have shown promising results in inhibiting tumor growth. For instance:

StudyCompoundCancer TypeIC50 (µM)Notes
Analog 1Breast Cancer5.2Induces apoptosis in cancer cells.
Analog 2Lung Cancer3.8Inhibits cell proliferation significantly.

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The following table summarizes findings from relevant studies:

StudyModelCytokine InhibitionEffectiveness
Cell CultureIL-6, TNF-alphaModerate
Animal ModelIL-1βStrong

This activity indicates potential for therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Results from screening assays are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhi16

These results suggest that this compound may be effective against certain pathogens, warranting further investigation into its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a recent study involving human breast cancer cell lines, the compound was found to significantly reduce cell viability at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment resulted in reduced levels of inflammatory cytokines and improved clinical scores in treated animals compared to controls.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the tetrahydropyran ring via hydrogenation of dihydropyran using Raney nickel as a catalyst .
  • Step 2: Functionalization of the pyrazole ring through nucleophilic substitution or coupling reactions (e.g., using K₂CO₃ as a base in DMF for alkylation) .
  • Step 3: Final carboxamide coupling under peptide synthesis conditions (e.g., HATU/DIPEA). Key Variables: Catalyst selection (e.g., Raney nickel vs. palladium), solvent polarity, and temperature critically influence yield. For example, Raney nickel provides >85% hydrogenation efficiency under 50 psi H₂ at 60°C .

Q. Which analytical techniques are most effective for verifying structural integrity and purity?

  • NMR Spectroscopy: Confirms regiochemistry of the pyrazole and benzothiadiazole moieties (e.g., ¹H-NMR signals at δ 8.2–8.5 ppm for aromatic protons) .
  • HPLC-MS: Detects impurities (<0.5% purity threshold for pharmaceutical intermediates) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography: Resolves stereochemical ambiguities in the tetrahydropyran ring .

Q. What biological screening assays are recommended for initial activity profiling?

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Receptor Binding Studies: Radioligand displacement assays for androgen receptors (IC₅₀ values <100 nM reported for SARM activity) .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like tamoxifen .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for androgen receptor modulation?

  • SAR Strategy: Replace the benzothiadiazole core with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to improve binding affinity. Derivatives with 4-nitro substitution showed 3-fold higher selectivity in receptor-binding assays .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies key hydrogen bonds between the carboxamide group and AR-LBD residues (e.g., Leu704, Asn705) .

Q. What experimental approaches resolve contradictions in reported photophysical properties for material science applications?

  • Contradiction: Discrepancies in fluorescence quantum yields (Φ) between studies (e.g., Φ = 0.2 vs. 0.4).
  • Resolution: Standardize solvent polarity (e.g., use anhydrous DMSO) and excitation wavelengths. Time-resolved spectroscopy can differentiate aggregation-induced emission (AIE) effects .

Q. How do reaction intermediates influence scalability in multi-step synthesis?

  • Challenge: Low yields (<40%) during pyrazole alkylation due to steric hindrance from the tetrahydropyran group.
  • Optimization: Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/DCM) to improve efficiency to >70% .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
1Dihydropyran, Raney Ni, H₂ (50 psi), 60°C85–90>99
2K₂CO₃, DMF, RCH₂Cl, RT, 12h70–7598
3HATU, DIPEA, DCM, 0°C→RT80–85>99

Table 2: Biological Activity Profile

Assay TypeTargetResult (IC₅₀/EC₅₀)Reference
Kinase InhibitionEGFR12 nM
CytotoxicityMCF-71.8 µM
Receptor BindingAR45 nM

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